![molecular formula C23H30N6O3S B2992857 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013834-83-7](/img/structure/B2992857.png)
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C23H30N6O3S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This compound features a piperazine moiety linked to a pyridazine ring, which is further substituted with a butoxyphenyl sulfonyl group and a methyl pyrazole group. The structural characteristics suggest significant potential for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is C16H22N4O2S with a molecular weight of approximately 456.57 g/mol. The presence of multiple functional groups such as sulfonyl, piperazine, and pyrazole enhances its reactivity and interaction capabilities with biological systems.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential for developing new antibiotics. The mechanism of action may involve binding to bacterial enzymes or receptors, disrupting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown antiproliferative effects on human cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's structural features allow it to engage in interactions that can inhibit tumor growth and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound can lead to variations in biological activity. For instance, the presence of the butoxy group on the phenyl ring influences its pharmacological properties. SAR analyses help in understanding how changes in molecular structure can enhance efficacy or reduce side effects, guiding the design of more effective derivatives.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may act as an inhibitor by binding competitively or non-competitively to enzyme active sites.
- Receptor Interaction : The compound has been studied for its binding affinity to various receptors involved in disease pathways, including histamine H3 receptors, which may have implications for treating conditions related to histamine signaling.
Case Studies
Several case studies have highlighted the compound's potential:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound were effective against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that the compound could enhance the cytotoxic effects when used in combination with standard chemotherapeutic agents like doxorubicin .
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar structures, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine | Pyrazole and piperazine rings | Contains a naphthalene moiety |
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine | Sulfonamide structure | Exhibits histamine H3 antagonistic activity |
3-(3,5-dimethylpyrazolyl)-2-methylpyridine | Pyrazole and methyl groups | Different substitution pattern on the pyridine ring |
The unique combination of functional groups in this compound enhances its biological activity compared to other compounds in its class .
Propiedades
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-4-5-16-32-20-6-8-21(9-7-20)33(30,31)28-14-12-27(13-15-28)22-10-11-23(25-24-22)29-19(3)17-18(2)26-29/h6-11,17H,4-5,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZDMDICKWNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.